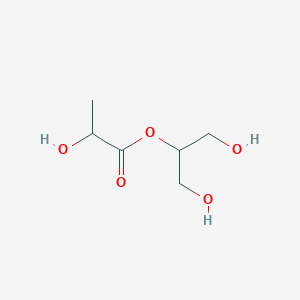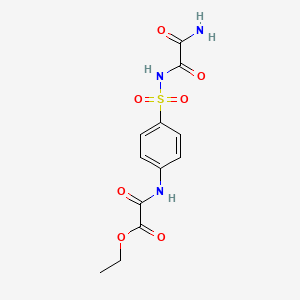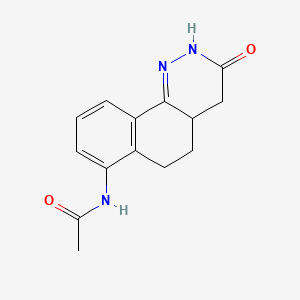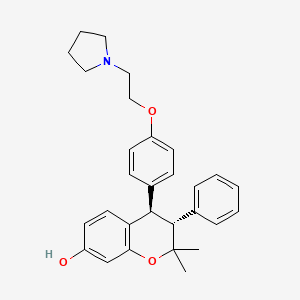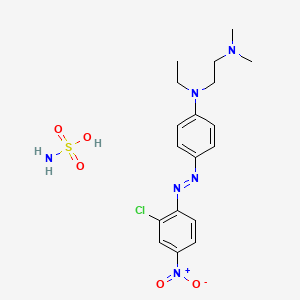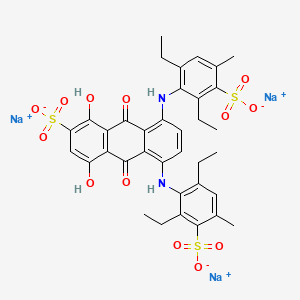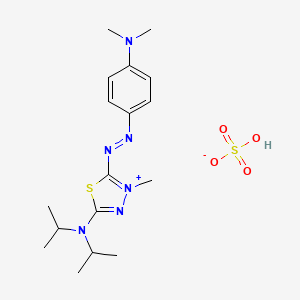
Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiadiazolium core, which is a five-membered ring containing sulfur and nitrogen atoms, and is substituted with diisopropylamino and dimethylamino groups. The presence of azo and methyl groups further enhances its chemical reactivity and versatility.
准备方法
The synthesis of Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate typically involves multiple steps, starting with the preparation of the thiadiazolium core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of diisopropylamino and dimethylamino groups is usually carried out via nucleophilic substitution reactions, while the azo group is introduced through diazotization followed by azo coupling reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.
化学反应分析
Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the azo group, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a probe for studying enzyme activities.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate involves its interaction with molecular targets through various pathways. The compound can form hydrogen bonds, electrostatic interactions, and van der Waals forces with target molecules. These interactions can lead to changes in the conformation and activity of the target molecules, thereby exerting its effects. The specific pathways involved depend on the nature of the target molecules and the context of the interaction.
相似化合物的比较
Compared to other similar compounds, Bis(5-(diisopropylamino)-2-((4-(dimethylamino)phenyl)azo)-3-methyl-1,3,4-thiadiazolium) sulphate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Bis(4-(dimethylamino)phenyl)squaraine: Known for its strong electrogenerated chemiluminescence properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used extensively in promoting organic transformations.
Pyridinium salts: Widely used in natural products and bioactive pharmaceuticals.
These comparisons highlight the uniqueness of this compound in terms of its structural complexity and diverse applications.
属性
CAS 编号 |
83969-13-5 |
|---|---|
分子式 |
C17H28N6O4S2 |
分子量 |
444.6 g/mol |
IUPAC 名称 |
5-[[4-(dimethylamino)phenyl]diazenyl]-4-methyl-N,N-di(propan-2-yl)-1,3,4-thiadiazol-4-ium-2-amine;hydrogen sulfate |
InChI |
InChI=1S/C17H27N6S.H2O4S/c1-12(2)23(13(3)4)17-20-22(7)16(24-17)19-18-14-8-10-15(11-9-14)21(5)6;1-5(2,3)4/h8-13H,1-7H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI 键 |
HLXCPACIKJRZQZ-UHFFFAOYSA-M |
规范 SMILES |
CC(C)N(C1=N[N+](=C(S1)N=NC2=CC=C(C=C2)N(C)C)C)C(C)C.OS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


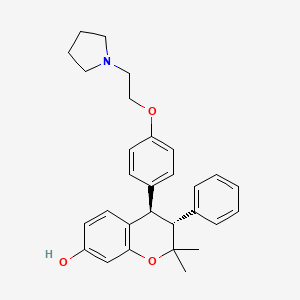

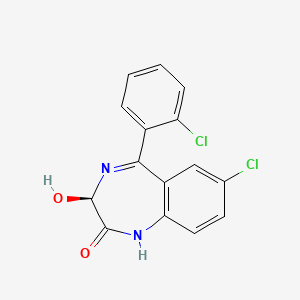
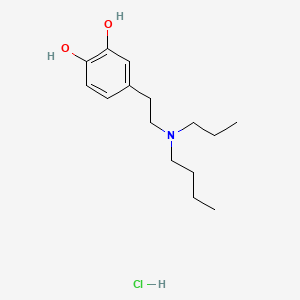

![[(1E,3S,4R,5S,8R,9E,12S,14S)-5-hydroxy-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-14-methoxy-14-[(2R,3S,5R)-3-methoxy-5-methyl-6-oxooxan-2-yl]-2,4,10,12-tetramethyl-7-oxo-8-prop-2-enyltetradeca-1,9-dien-3-yl] (2S)-1-formylpiperidine-2-carboxylate](/img/structure/B12772504.png)
